

Application Notes: Amphotericin B Trihydrate for Selection in Yeast Genetics

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Compound of Interest

Compound Name: *Amphotericin B trihydrate*

Cat. No.: *B15563636*

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These application notes provide a comprehensive overview of the use of **Amphotericin B trihydrate** as a selection agent in *Saccharomyces cerevisiae* for genetic experiments. This document details its mechanism of action, effective concentrations, and protocols for its application in selecting transformed yeast strains.

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by *Streptomyces nodosus*. Its potent antifungal activity makes it a valuable tool in yeast genetics, particularly as a selectable marker when coupled with a corresponding resistance gene. Transformation of yeast with a plasmid conferring Amphotericin B resistance allows for the selection of successful transformants on media containing this antifungal agent.

Mechanism of Action

Amphotericin B's primary mode of action is its interaction with ergosterol, the principal sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of monovalent ions such as K⁺,

Na⁺, H⁺, and Cl⁻.^[1] This leakage leads to depolarization of the membrane and ultimately, cell death.^[2] A secondary mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), which contributes to cellular damage.^[1] At lower concentrations, Amphotericin B can induce apoptosis, while at higher concentrations, it leads to necrosis.^[3]

Resistance Mechanisms in *Saccharomyces cerevisiae*

While resistance to Amphotericin B is relatively rare, specific genes have been identified in *S. cerevisiae* that, when overexpressed, can confer resistance. These genes are ideal candidates for use as selectable markers in yeast transformation experiments. Notable resistance genes include:

- PDR16: A gene encoding a phosphatidylinositol transfer protein.
- PMP3: A gene encoding a small plasma membrane proteolipid.^[4]

Introducing these genes on a plasmid vector allows for the positive selection of transformed yeast on media containing Amphotericin B.

Quantitative Data for Amphotericin B against *Saccharomyces cerevisiae*

The following tables summarize the minimum inhibitory concentrations (MICs) and kill curve data for Amphotericin B against *S. cerevisiae*. These values can serve as a starting point for determining the optimal selection concentration.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against *Saccharomyces cerevisiae*

Strain(s)	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
55 Clinical Isolates	≤0.03 - 1	Not Reported	Not Reported	[5]
32 Clinical Isolates	≤0.02 (MIC90)	Not Reported	≤0.02	[6]
Multiple Strains	0.5 - 1	Not Reported	Not Reported	[7]
3 Strains	Not Reported	Not Reported	Not Reported	[8]

Table 2: Kill Curve Data for *Saccharomyces cerevisiae* (Strain BY4742) Exposed to Amphotericin B

Concentration (µg/mL)	Time (hours)	Percent Viability (%)	Reference(s)
1.0	1	80	[9]
1.0	2	~60	[9]
1.0	3	~40	[9]
2.0	1	4	[9]
2.0	2	<4	[9]
2.0	3	<4	[9]

Experimental Protocols

Protocol 1: Determination of Optimal Amphotericin B Concentration for Selection

Before performing transformations, it is crucial to determine the minimum concentration of Amphotericin B that effectively kills the parental yeast strain.

Materials:

- *Saccharomyces cerevisiae* parental strain
- YPD agar plates
- **Amphotericin B trihydrate** stock solution (e.g., 1 mg/mL in DMSO)
- Sterile water or YPD broth

Procedure:

- Prepare a series of YPD agar plates containing a range of Amphotericin B concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.0, 1.5, 2.0 µg/mL).
- Grow an overnight culture of the parental yeast strain in YPD broth.
- Prepare serial dilutions of the yeast culture (e.g., 10^{-2} , 10^{-3} , 10^{-4}).
- Spot 10 µL of each dilution onto the Amphotericin B-containing plates and a control YPD plate without the antibiotic.
- Incubate the plates at 30°C for 2-3 days.
- The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the parental strain.

Protocol 2: Yeast Transformation and Selection with Amphotericin B

This protocol describes the transformation of *S. cerevisiae* using the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) method, followed by selection on Amphotericin B-containing media. This protocol assumes the use of a plasmid carrying an Amphotericin B resistance gene (e.g., PDR16 or PMP3).

Materials:

- *Saccharomyces cerevisiae* parental strain
- YPD medium

- Plasmid DNA with Amphotericin B resistance marker
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- 1 M Lithium Acetate (LiAc)
- 50% (w/v) Polyethylene Glycol (PEG 3350)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Sterile water
- YPD agar plates containing the predetermined optimal concentration of Amphotericin B

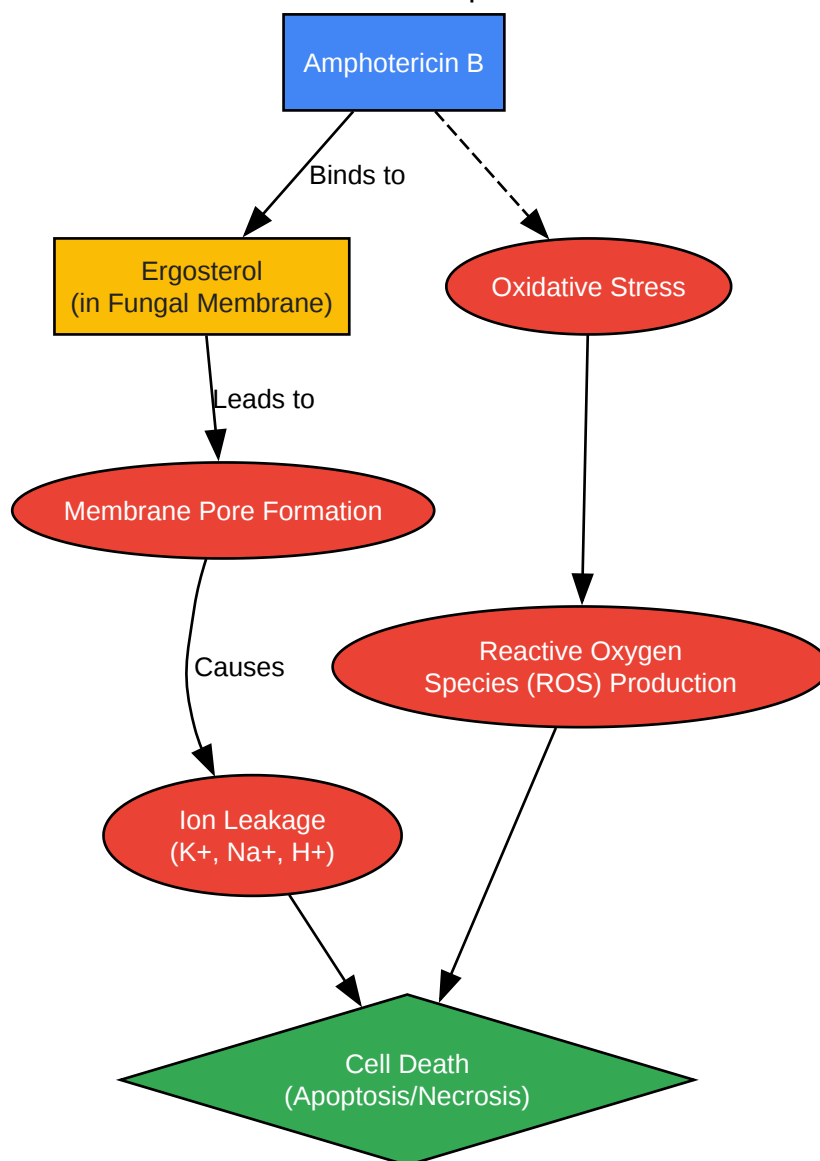
Procedure:

- Preparation of Competent Cells:
 - Inoculate 5 mL of YPD with the parental yeast strain and grow overnight at 30°C with shaking.
 - The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
 - Harvest the cells by centrifugation at 3000 x g for 5 minutes.
 - Wash the cell pellet with 25 mL of sterile water and centrifuge again.
 - Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
 - Pellet the cells and resuspend in 100 mM LiAc to a final volume that gives a concentration of 1-2 x 10⁹ cells/mL.
- Transformation:
 - For each transformation, mix the following in a microfuge tube:
 - ~100 ng of plasmid DNA

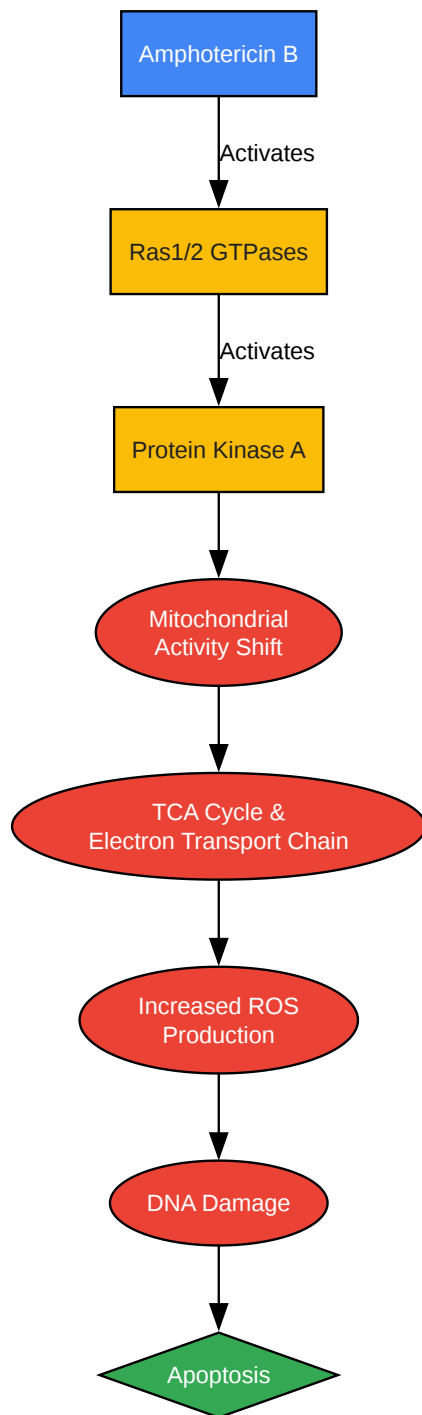
- 10 μ L of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)
- 100 μ L of competent yeast cells
- Add 600 μ L of sterile 40% PEG 3350 in 100 mM LiAc/1x TE buffer.
- Vortex thoroughly to mix.
- Incubate at 30°C for 30 minutes with shaking.
- Heat shock at 42°C for 15-25 minutes.
- Recovery and Plating:
 - Pellet the cells by centrifugation at 8000 x g for 1 minute.
 - Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium.
 - Incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.
 - Plate 100-200 μ L of the cell suspension onto YPD agar plates containing the optimal selection concentration of Amphotericin B.
 - Also, plate a small aliquot onto a non-selective YPD plate to calculate transformation efficiency.
 - As a negative control, plate untransformed cells on the Amphotericin B plates to ensure the selection is effective.
- Incubation and Analysis:
 - Incubate the plates at 30°C for 3-5 days.
 - Colonies that grow on the Amphotericin B-containing plates are putative transformants.
 - These colonies can then be picked and further analyzed to confirm the presence of the plasmid.

Visualizations

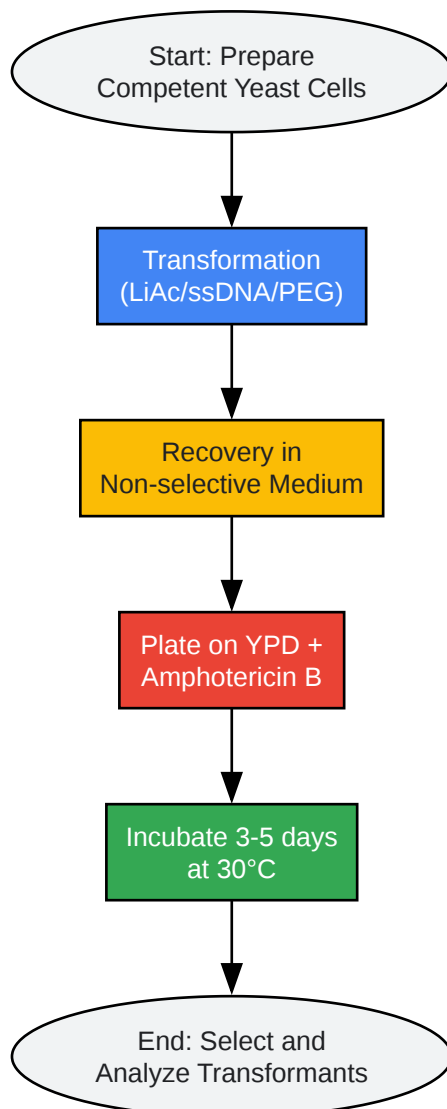
Mechanism of Action of Amphotericin B in Yeast



Amphotericin B Induced Cell Death Pathway



Yeast Transformation and Selection Workflow



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